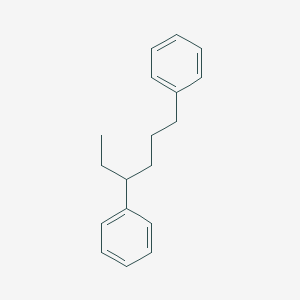
Benzene, 1,1'-(1-ethyl-1,4-butanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known as 1,4-Diphenylbutane. This compound consists of two benzene rings connected by a butane chain with an ethyl group attached to the first carbon of the butane chain. It is a colorless liquid with a characteristic aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- typically involves the reaction of benzene with 1,4-dibromobutane in the presence of a strong base such as sodium or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzene rings.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene rings.
Scientific Research Applications
Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
1,4-Diphenylbutane: Similar structure but without the ethyl group.
1,4-Diphenyl-2-butene: Contains a double bond in the butane chain.
1,4-Diphenyl-2-butyne: Contains a triple bond in the butane chain.
Uniqueness: Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
81631-59-6 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
6-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,17H,2,9,12,15H2,1H3 |
InChI Key |
JMPKPOWYWZHUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















